Propadienylphosphonic acid

Description

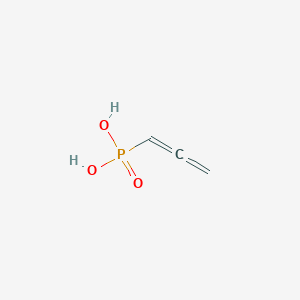

Structure

3D Structure

Properties

InChI |

InChI=1S/C3H5O3P/c1-2-3-7(4,5)6/h3H,1H2,(H2,4,5,6) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSHPJNGHQXCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517863 | |

| Record name | Propadienylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34163-96-7 | |

| Record name | Propadienylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Propadienylphosphonic Acid Reactivity in Organic Transformations

Propadienylphosphonic Acid in Organocatalytic Reactions

Extensive literature searches did not yield specific examples or mechanistic studies of this compound itself acting as an organocatalyst for Michael additions, Aldol reactions, or Diels-Alder reactions. While Brønsted acids are known to catalyze these transformations, the application of this compound in this specific role is not documented in readily available scientific literature. researchgate.netpku.edu.cnpsu.educapes.gov.br Therefore, a detailed discussion on these specific subsections cannot be provided.

Mechanistic Studies of Michael Additions Facilitated by this compound

No specific data is available for this topic.

Elucidation of Pathways in Aldol Reactions Involving this compound

No specific data is available for this topic.

Mechanistic Insights into Diels-Alder Reactions Promoted by this compound

No specific data is available for this topic.

Phosphine-Catalyzed Cyclizations Involving Propadienylphosphonate Esters

While the acid form lacks documented organocatalytic applications, esters of this compound, commonly known as allenylphosphonates, are versatile substrates in phosphine-catalyzed cycloaddition reactions. capes.gov.br Tertiary phosphines act as nucleophilic catalysts, initiating a cascade of reactions with allenylphosphonates and a variety of electrophiles to construct highly functionalized five- and six-membered rings. psu.edu The general mechanism commences with the nucleophilic addition of the phosphine (B1218219) to the central carbon of the allene (B1206475) system of the propadienylphosphonate ester. This generates a zwitterionic intermediate that can be represented by several resonance structures, most notably a 1,3-dipole. pku.edu.cn This dipole is the key reactive species that engages with various coupling partners in cycloaddition reactions. pku.edu.cnpsu.edu

Regioselectivity and Diastereoselectivity in Cycloaddition Reactions

The phosphine-catalyzed cycloadditions of propadienylphosphonate esters are notable for their high degree of control over regioselectivity and diastereoselectivity. The regiochemical outcome, typically involving the formation of α- or γ-adducts, is influenced by the nature of the phosphine catalyst and the substrates. pku.edu.cnsioc-journal.cn For instance, in [3+2] annulations, the zwitterionic intermediate generated from the phosphine and the allenylphosphonate acts as a three-carbon synthon. pku.edu.cn The reaction with an electron-deficient alkene proceeds in a stepwise manner, followed by a proton transfer and elimination of the phosphine catalyst to yield the cyclopentene (B43876) product. pku.edu.cn

Detailed mechanistic studies, including computational analysis, have shown that the initial generation of the 1,3-dipole from the allenoate and the phosphine is the rate-determining step. pku.edu.cn The subsequent cycloaddition and elimination steps are typically faster. The diastereoselectivity of these reactions is often excellent, leading to the formation of a single diastereoisomer in many cases. This is attributed to the sterically demanding transition states formed during the ring-forming step. sioc-journal.cnrsc.org

Below is a table summarizing the regio- and diastereoselectivity observed in selected phosphine-catalyzed cycloadditions involving allenylphosphonates.

| Allenylphosphonate | Alkene Partner | Phosphine Catalyst | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Diethyl propadienylphosphonate | Coumarin derivative | Triphenylphosphine | Bicyclo[4.3.0]chroman-2-one | Good | Not specified | researchgate.net |

| γ-Methyl allenoate | 2-Arylidene-1H-indene-1,3(2H)-dione | Triphenylphosphine | Spiro[4.4]dec-6-ene | Good | >20:1 | sioc-journal.cn |

| Allenoate | 4-Nitroisoxazole | Triphenylphosphine | Bicyclic isoxazoline | High | Excellent | rsc.org |

Enantioselective Strategies with Chiral Phosphine Catalysts

A significant advancement in this field is the development of enantioselective variants using chiral phosphine catalysts. These catalysts create a chiral environment during the cycloaddition, enabling the synthesis of optically active products with high enantiomeric excess (ee). beilstein-journals.orgbeilstein-journals.org A variety of chiral phosphines, including those based on ferrocene, binaphthyl, and amino acid scaffolds, have been successfully employed. researchgate.netbeilstein-journals.orgbeilstein-journals.org

For example, the [3+2] cyclization of diethyl propadienylphosphonate with 3-(2-nitrophenyl)acrylate has been rendered enantioselective using the chiral catalyst (S,S)-FerroPHANE, affording the corresponding cyclopentenyl phosphonate (B1237965) with an enantiomeric excess of 86%. researchgate.netthieme-connect.delookchem.com Similarly, phosphepine-based catalysts have been shown to provide enantiomeric excesses of up to 90% in the annulation of allenylphosphonates with imines. capes.gov.br The choice of the chiral phosphine is critical, as it influences not only the enantioselectivity but also the regioselectivity and diastereoselectivity of the transformation. beilstein-journals.org

The following table presents selected examples of enantioselective phosphine-catalyzed cycloadditions with propadienylphosphonate esters and related allenoates, highlighting the effectiveness of different chiral catalysts.

| Allene Substrate | Reaction Partner | Chiral Phosphine Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Diethyl propadienylphosphonate | 3-(2-Nitrophenyl)acrylate | (S,S)-FerroPHANE | 65 (cumulative) | 86 | researchgate.netthieme-connect.delookchem.com |

| Allenylphosphonates | Imines | Phosphepine A2 | Not specified | up to 90 | capes.gov.br |

| Allenylphosphonate | Enones | Ferrocene-modified phosphine C1 | Good | up to 96 | researchgate.netbeilstein-journals.org |

| Allenoates | 2-Aryl-1,1-dicyanoethylenes | (S)-t-Butyl-Binepine | High | up to 95 | researchgate.net |

| Allenoates | N-Tosylimines | Bridged bicyclic phosphine A3 | High | High | beilstein-journals.orgbeilstein-journals.org |

Exploration of Other Reactive Pathways and Intermediates

Beyond the well-documented cycloaddition reactions, the reactivity of this compound and related compounds can be understood through the exploration of other mechanistic pathways, including those involving radical and nucleophilic intermediates. These investigations provide a more complete picture of the chemical behavior of this versatile reagent.

Radical Mechanisms in Related Phosphonic Acid Chemistry

While not the most common pathway for this compound itself, radical mechanisms are a significant aspect of organophosphorus chemistry, particularly for the formation of carbon-phosphorus (C-P) bonds. researchgate.net A free radical is a highly reactive molecular species characterized by an unpaired electron. fiveable.me Radical reactions typically proceed via a chain reaction mechanism involving initiation, propagation, and termination steps. fiveable.melibretexts.org

In the context of phosphonic acid chemistry, a primary approach involves the radical-mediated coupling of compounds containing a P(O)-H bond, such as phosphonates and phosphine oxides. researchgate.net The key step is the generation of a phosphonyl radical, which can be achieved through various methods, including the use of initiators or photoredox catalysis. researchgate.net Once formed, this phosphonyl radical can undergo addition to unsaturated systems like alkenes and alkynes, providing an effective route for C-P bond formation. researchgate.netlkouniv.ac.in

The reactivity and selectivity of these radical reactions are influenced by several factors. The stability of the resulting carbon-centered radical intermediate plays a crucial role; for instance, abstraction of an allylic or benzylic hydrogen is favored because the resulting radical is stabilized by resonance. libretexts.orguomustansiriyah.edu.iq The choice of reagents and reaction conditions can direct the reaction towards the desired product and avoid unwanted side reactions like polymerization or disproportionation. lkouniv.ac.inrutgers.edu

Research has explored various strategies for these transformations. For example, visible light-mediated, transition-metal-free C(sp²)−H phosphorylation has been developed, which proceeds through a radical pathway via a single-electron transfer (SET) process, using atmospheric oxygen as a green oxidant. researchgate.net

Table 1: Examples of Radical Reactions in Phosphonic Acid Chemistry

| Reaction Type | P-Source | Substrate | Conditions | Key Intermediate | Ref. |

|---|---|---|---|---|---|

| Hydrophosphonylation | Phosphonates (P(O)-H) | Alkenes/Alkynes | Radical Initiator (e.g., Peroxides) | Phosphonyl Radical | researchgate.net |

| C(sp²)−H Phosphorylation | Phosphonates (P(O)-H) | Thiazole Derivatives | Photoredox Catalyst, Visible Light, O₂ | Phosphonyl Radical | researchgate.net |

| C–P Coupling | P(O)–H Compounds | Alkylsilyl Peroxides | Copper or Nickel Catalyst | Alkyl and Phosphonyl Radicals | researchgate.net |

Nucleophilic Reactivity Studies

The unique structure of this compound, featuring an allenic system (C=C=C) connected to a phosphonic acid moiety, makes it susceptible to nucleophilic attack. Nucleophilic reactions involve the attack of an electron-rich species (a nucleophile) on an electron-deficient center (an electrophile). theexamformula.co.uksavemyexams.com In the case of allenylphosphonic acids, both the central carbon of the allene and the phosphorus atom can act as electrophilic sites.

The general mechanism for nucleophilic addition to a polarized unsaturated system, such as a carbonyl group, involves the nucleophile attacking the partially positive carbon atom, leading to a tetrahedral intermediate. science-revision.co.uklibretexts.org A similar principle applies to the allenic system of this compound and its derivatives. The central carbon of the allene is electrophilic and can be attacked by nucleophiles.

Studies on related 1,2-allenyl phosphonic acid derivatives have demonstrated this reactivity. For instance, the copper(II) halide-mediated halolactonization of monoesters of 1,2-allenyl phosphonic acids proceeds smoothly under mild conditions. researchgate.net This reaction involves the intramolecular attack of the phosphonic acid oxygen onto the allenic system, facilitated by the metal catalyst, leading to the formation of a 4-halo-2,5-dihydro researchgate.netthieme-connect.deoxaphosphole 2-oxide ring system. researchgate.net This transformation highlights the susceptibility of the allenic moiety to nucleophilic attack.

Furthermore, the phosphorus center itself in derivatives like propadienylphosphonic dichloride is highly electrophilic and reactive towards nucleophiles. google.com Hydrolysis of this dichloride with water, a nucleophile, readily cleaves the P-Cl bonds to form this compound. google.com Similarly, related phosphorus compounds like organophosphites are known to be nucleophilic and can participate in various transformations, including the Pudovik reaction, which involves the addition of a phosphite (B83602) to an aldehyde. researchgate.net

Table 2: Nucleophilic Reactions Involving Allenylphosphonic Acid Derivatives

| Substrate | Nucleophile / Reagent | Product Type | Description | Ref. |

|---|---|---|---|---|

| Monoesters of 1,2-Allenyl Phosphonic Acids | Intramolecular P-OH / CuX₂ | 4-halo-2,5-dihydro researchgate.netthieme-connect.deoxaphosphole 2-oxides | Halolactonization | researchgate.net |

| Propadienylphosphonic Dichloride | Water (H₂O) | This compound | Hydrolysis | google.com |

| Benzaldehyde | Diethyl Phosphite | α-hydroxyphosphonate | Pudovik Reaction (related nucleophilic P-compound) | researchgate.net |

Spectroscopic Characterization and Structural Analysis of Propadienylphosphonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, offering unparalleled detail about the connectivity and chemical environment of atoms. For propadienylphosphonic acid, a combination of ¹H, ¹³C, and ³¹P NMR, enhanced by two-dimensional techniques, provides a complete picture of its unique structure, which features both an allene (B1206475) moiety and a phosphonic acid group.

The ¹H and ¹³C NMR spectra of this compound are predicted to show characteristic signals for the propadienyl group (CH₂=C=CH-). stenutz.eulibretexts.org

In the ¹H NMR spectrum, the terminal allenic protons (CH₂=) are expected to resonate in the region of δ 4.5-5.5 ppm. oregonstate.edulibretexts.orgbdu.ac.in The single proton attached to the same carbon as the phosphonic acid group (=CH-P) would likely appear further downfield, influenced by the electronegativity of the phosphorus group and its coupling to the phosphorus nucleus. libretexts.org

The ¹³C NMR spectrum is particularly distinctive for allenes. The central sp-hybridized carbon (C=C=C) is significantly deshielded and typically appears far downfield in the range of δ 200-210 ppm. acdlabs.comorganicchemistrydata.org The two sp²-hybridized carbons of the allene group are expected at approximately 75-95 ppm for the terminal CH₂ group and the carbon bearing the phosphonic acid, respectively. acdlabs.comlibretexts.orgsavemyexams.com The exact chemical shifts can be influenced by solvent and substituents. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H ₂C=C=CH-P | 4.5 - 5.5 | 75 - 95 |

| H₂C=C =CH-P | - | 200 - 210 |

| H₂C=C=C H-P | 5.0 - 6.5 (doublet of doublets) | 80 - 100 |

| P-OH | 9.0 - 12.0 (broad) | - |

Note: These are estimated values based on typical ranges for similar functional groups. Actual values may vary.

³¹P NMR spectroscopy is a powerful technique for directly probing the chemical environment of the phosphorus atom. For phosphonic acids, the chemical shift is sensitive to factors like hybridization of the attached carbon, pH, and hydrogen bonding. researchgate.net In this compound, the phosphorus atom is attached to an sp²-hybridized carbon. The ³¹P chemical shift for vinylphosphonic acids and their derivatives typically falls within the range of +10 to +25 ppm. spectrabase.com Therefore, a similar range is expected for this compound, with the exact value providing insight into the electronic effects of the allenic system. The signal may also show coupling to the adjacent vinyl proton.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the bonding network within the molecule.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal correlations between coupled protons. For this compound, it would show a cross-peak between the allenic protons on adjacent carbons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal in the propadienyl framework.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically over 2-3 bonds) between protons and carbons. This would be instrumental in confirming the attachment of the phosphonic acid group to the allenic chain by showing a correlation between the allenic protons and the carbon of the phosphonic acid group, and vice-versa.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of functional groups. tum.de These methods are complementary and are particularly useful for identifying the key functional moieties in this compound. elsevier.comwiley.comgoogle.com

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the allene and phosphonic acid groups.

The allene group gives rise to a characteristic and often strong absorption band due to the asymmetric C=C=C stretching vibration, typically found in the 1900-2000 cm⁻¹ region in the IR spectrum. acs.org The symmetric stretch is often weak in the IR but strong in the Raman spectrum.

The phosphonic acid group exhibits several characteristic bands:

A strong P=O stretching vibration, usually observed between 1250 and 1100 cm⁻¹. researchgate.netuhasselt.be

P-O-H stretching vibrations, which contribute to a broad absorption in the 2550-2700 cm⁻¹ region. jocpr.com

Stretching vibrations of the P-(OH)₂ group, which typically appear in the 1040-810 cm⁻¹ range. researchgate.netjocpr.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Allene | Asymmetric C=C=C Stretch | 1900 - 2000 | Strong | Weak/Medium |

| Symmetric C=C=C Stretch | ~1070 | Weak/Inactive | Strong | |

| Phosphonic Acid | O-H Stretch | 2550 - 2700 (broad) | Broad, Medium | Weak |

| P=O Stretch | 1100 - 1250 | Strong | Medium | |

| P-O-H In-plane bend | 1200 - 1300 | Medium | Weak | |

| P-(OH)₂ Stretch | 810 - 1040 | Strong | Medium |

Note: Frequencies are based on data for analogous compounds and are subject to shifts based on molecular structure and intermolecular interactions. researchgate.netrsc.org

The vibrational spectra of flexible molecules can provide information about their conformational isomers (rotamers), as different spatial arrangements of atoms can lead to distinct vibrational frequencies. researchgate.netrsc.org For this compound, rotation around the C-P bond could lead to different stable conformers.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio with high accuracy, typically to four or more decimal places. savemyexams.com This precision allows for the calculation of an exact mass, which can be used to confirm the molecular formula of an analyte by distinguishing it from other molecules with the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound, the molecular formula is C₃H₅O₃P. nih.govepa.gov The calculated monoisotopic mass, which is the mass of the ion with the most abundant isotopes of each element, is 119.997631 g/mol . epa.gov An HRMS measurement yielding a value extremely close to this calculated mass provides strong evidence for the C₃H₅O₃P formula. This capability is crucial for differentiating this compound from other potential isobaric compounds (compounds with the same integer mass).

The table below illustrates how HRMS can distinguish this compound from other hypothetical compounds that have the same nominal mass of 120 amu.

| Molecular Formula | Nominal Mass (amu) | Monoisotopic Mass (Da) |

| C₃H₅O₃P | 120 | 119.997631 |

| C₄H₈O₃ | 120 | 120.047344 |

| C₅H₁₂O₂ | 120 | 120.083730 |

| C₄H₈N₂O₂ | 120 | 120.058577 |

Data compiled based on principles described in savemyexams.combioanalysis-zone.com and known atomic masses. This compound data from epa.gov.

This high level of mass accuracy provided by HRMS is indispensable for confirming the identity of novel compounds and for non-target screening in complex mixtures. europa.eu

Tandem Mass Spectrometry, also known as MS/MS, is employed to confirm the chemical structure of a molecule. In this technique, a specific ion, typically the molecular ion (M⁺) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻), is selected and subjected to collision-induced dissociation (CID). nih.gov This process breaks the ion into smaller, structurally significant fragment ions. The resulting fragmentation pattern serves as a fingerprint, providing detailed information about the molecule's connectivity and functional groups. nih.govchemguide.co.uk

For this compound, analysis would likely be performed in negative ion mode, selecting the deprotonated molecule [M-H]⁻ at an m/z of 119. The fragmentation of this precursor ion would be expected to occur at the weakest bonds and lead to stable neutral losses or fragment ions. Key fragmentation pathways for organophosphonates often involve the phosphonic acid group. nih.gov Plausible fragmentations for this compound would include cleavage of the C-P bond and rearrangements involving the phosphonic acid and allenic moieties.

The following table outlines potential fragmentation pathways for the [C₃H₄O₃P]⁻ ion.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 119 | 101 | H₂O (18 Da) | Ion from loss of water |

| 119 | 97 | C₃H₂ (38 Da) | Dihydrogen phosphate (B84403) ion [H₂PO₄]⁻ |

| 119 | 79 | C₃H₄O (56 Da) | Phosphate ion [PO₃]⁻ |

| 119 | 41 | H₂PO₃ (81 Da) | Propargyl/allenyl cation [C₃H₃]⁺ (in positive mode) or related fragment |

Table of proposed fragments based on general fragmentation principles for organophosphonates and carboxylic acids. nih.govlibretexts.org

The identification of these characteristic fragments allows for the structural confirmation of this compound, distinguishing it from isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, a process known as an electronic transition. pressbooks.pub The parts of a molecule that undergo these transitions are called chromophores. libretexts.org

The primary chromophore in this compound is the propadienyl group (CH₂=C=CH-). This system of cumulated double bonds constitutes a π-electron system capable of absorbing UV radiation. pressbooks.pub The absorption of UV light promotes an electron from a π bonding orbital to a π* antibonding orbital (a π→π* transition). libretexts.org While the phosphonic acid group contains non-bonding electrons on its oxygen atoms, its contribution to absorption in the standard UV-Vis range (above 200 nm) is generally negligible compared to the π-system. msu.edu

The presence of conjugated or cumulated π-systems shifts the absorption maximum (λmax) to longer wavelengths compared to isolated double bonds. msu.edu Therefore, the UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to the electronic transitions within the allenic structure. The specific λmax would be indicative of this particular chromophore.

| Compound | Chromophore | Expected Electronic Transition Type |

| This compound | Propadienyl group (C=C=C) | π → π* |

Data compiled based on principles of UV-Vis spectroscopy. pressbooks.publibretexts.org

Computational Chemistry and Theoretical Modeling of Propadienylphosphonic Acid Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation, albeit with approximations. aps.org These methods elucidate the electronic structure, which is key to understanding a molecule's stability, reactivity, and spectroscopic properties. sns.it

Density Functional Theory (DFT) has become a principal method in quantum chemistry for its balance of accuracy and computational cost, making it suitable for studying complex molecules. arxiv.orgmdpi.com DFT is used to determine the optimized geometries, energies, and various other electronic properties of propadienylphosphonic acid systems. mdpi.commdpi.com By employing functionals like B3LYP and basis sets such as 6-311++G(3df,2pd), researchers can model the molecule with high precision. nih.govbanglajol.info

For instance, calculations can predict the bond lengths, bond angles, and dihedral angles of the most stable conformers of this compound. These computed geometries can then be compared with experimental data, if available, to validate the theoretical model. sns.it The relative energies of different conformers or isomers can also be calculated to determine their thermodynamic stability. nih.gov

Table 1: Representative DFT-Calculated Geometrical Parameters for a this compound Conformer This table is illustrative and based on general principles of DFT calculations for similar organic phosphonic acids. Actual values would be derived from specific research findings.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | P=O | 1.48 |

| P-OH | 1.55 | |

| P-C | 1.80 | |

| C=C (Allene) | 1.31 | |

| C-H | 1.09 | |

| **Bond Angles (°) ** | O=P-OH | 115 |

| OH-P-C | 108 | |

| P-C=C | 120 | |

| Dihedral Angle (°) | H-O-P-C | 180 (anti-periplanar) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy and localization of these orbitals are crucial for predicting how a molecule will interact with other reagents. taylorandfrancis.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com

The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis for this compound would reveal the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the allene (B1206475) and phosphonic acid moieties would dictate its reaction preferences.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical data to demonstrate the concept of FMO analysis. Specific values depend on the computational level of theory.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -7.5 | Indicates the molecule's electron-donating capability. |

| LUMO | -1.2 | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap | 6.3 | A larger gap suggests higher kinetic stability. |

Reaction Mechanism Prediction and Validation via Computational Approaches

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. rsc.org By modeling the potential energy surface, researchers can map out the entire course of a reaction, from reactants to products, through high-energy transition states. smu.edu

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS), which represents the energy maximum along the reaction coordinate. beilstein-journals.org Computational methods can locate the geometry of the TS, which is a first-order saddle point on the potential energy surface. researchgate.net Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. smu.edu

Once a transition state is located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed. smu.edu An IRC analysis maps the reaction pathway downhill from the transition state to the corresponding reactants and products. smu.edu This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the structural changes that occur throughout the reaction. smu.edu For reactions involving this compound, such as its synthesis or subsequent transformations, IRC analysis can reveal the precise sequence of bond-making and bond-breaking events.

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated from the vibrational frequencies and electronic energies obtained from DFT calculations. mdpi.com These values determine the spontaneity and equilibrium position of a reaction. Kinetic parameters, primarily the activation energy, are crucial for predicting the reaction rate. mdpi.com For example, computational studies can compare the activation barriers for different potential reaction pathways of this compound, thereby predicting the most likely mechanism under given conditions. nih.gov

Table 3: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound This table is a conceptual representation. Actual computational results would be specific to the reaction being studied.

| Parameter | Calculated Value (kJ/mol) | Description |

| Activation Energy (Ea) | 85 | Energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -20 | Heat absorbed or released during the reaction (exothermic). |

| Gibbs Free Energy of Reaction (ΔG) | -35 | Indicates the spontaneity of the reaction (spontaneous). |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static structures at 0 K, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules at finite temperatures. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and interactions with solvent molecules over time. researchgate.netnih.gov

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most populated conformers and the energy barriers between them. nih.gov In a solution, MD can model the interactions between the acid and solvent molecules, providing information on solvation structures and dynamics. rsc.org This is particularly important for understanding how the solvent influences the acid's reactivity and structure. The use of force fields like AMBER or CHARMM is common in MD simulations of biomolecules and can be adapted for smaller organic molecules. researchgate.netnih.gov For more accurate descriptions, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed, where the reactive center is treated with quantum mechanics and the surrounding environment with molecular mechanics. rsc.org

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules, thereby aiding in their structural elucidation and characterization. chemrxiv.orgconicet.gov.ar These theoretical methods allow for the calculation of various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, providing valuable insights that complement experimental data. For a molecule like this compound, computational modeling can predict its spectral features before or alongside its synthesis and experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of NMR spectra via computational means is a well-established methodology, frequently employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. chemrxiv.orgijcce.ac.ir This approach calculates the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) calculated at the same level of theory.

Research on various organic molecules has shown that functionals like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), can yield highly accurate predictions. ijcce.ac.ir For ¹H NMR, the mean absolute error between predicted and experimental shifts can be less than 0.20 ppm. mdpi.com While specific, peer-reviewed computational studies detailing the complete NMR profile of this compound are not widely published, theoretical calculations would yield data similar to that presented illustratively in the tables below. The calculations would account for the unique electronic environment of the allenic carbons and the influence of the phosphonic acid group.

Interactive Data Table: Illustrative Predicted NMR Chemical Shifts (δ) for this compound

This table represents typical, illustrative values that would be expected from a DFT/GIAO calculation in a solvent like DMSO-d₆. Actual research data may vary based on the level of theory, basis set, and solvent model used.

| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| ¹H NMR | ||||

| H-1 | ~5.10 | Doublet of Triplets (dt) | J(H,H) ≈ 6.5, J(P,H) ≈ 2.0 | Terminal allenic proton. |

| H-3 | ~6.20 | Doublet of Doublets (dd) | J(P,H) ≈ 45.0, J(H,H) ≈ 6.5 | Allenic proton alpha to the phosphorus atom. |

| OH | ~11.5 | Broad Singlet | - | Acidic protons of the phosphonic acid group. |

| ¹³C NMR | ||||

| C-1 | ~80.0 | Doublet | J(P,C) ≈ 12.0 | Terminal allenic carbon. |

| C-2 | ~215.0 | Doublet | J(P,C) ≈ 8.0 | Central allenic carbon (sp hybridized). |

| C-3 | ~95.0 | Doublet | J(P,C) ≈ 180.0 | Allenic carbon bonded to the phosphorus atom. |

Vibrational Infrared (IR) Spectroscopy Prediction

Theoretical calculations are also highly effective in predicting the vibrational frequencies that correspond to bands in an IR spectrum. By performing a harmonic frequency calculation at a specified level of theory (e.g., B3LYP), a set of normal vibrational modes and their corresponding frequencies (in cm⁻¹) can be obtained. uit.nonih.gov These calculations are crucial for assigning specific absorption bands to the stretching, bending, and torsional motions of the molecule's functional groups. bhu.ac.in

It is a common practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical model, which improves the agreement with experimental spectra. core.ac.uk For this compound, key predicted vibrations would include the asymmetric stretch of the C=C=C allenic system, the strong P=O stretch, and the broad O-H stretching of the phosphonic acid group.

Interactive Data Table: Illustrative Predicted Vibrational Frequencies for this compound

This table presents illustrative harmonic frequencies (unscaled) expected from a DFT calculation. These values help in the assignment of experimental IR spectra.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~3050 | ν(C-H) | Stretching of the allenic C-H bonds. |

| ~2800-2500 | ν(O-H) | Broad stretching of the hydrogen-bonded P-OH groups. |

| ~1950 | νₐₛ(C=C=C) | Asymmetric stretching of the allene backbone. |

| ~1250 | ν(P=O) | Stretching of the phosphoryl P=O bond. |

| ~1050 | ν(P-O) | Stretching of the P-O single bonds. |

| ~950 | δ(O-H) | Out-of-plane bending of the P-OH groups. |

These computational predictions serve as a powerful guide for interpreting experimental results and confirming the structure of complex molecules like this compound.

Advanced Applications in Organic Synthesis and Materials Development

Propadienylphosphonic Acid as a Key Building Block in Complex Molecule Synthesis

The dual functionality of this compound allows it to serve as a valuable building block in the construction of complex organic molecules. Its allene (B1206475) and phosphonic acid groups can participate in a variety of chemical reactions, enabling the creation of intricate molecular frameworks that are often challenging to produce through other methods.

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, essential for building the carbon skeletons of most organic compounds. acs.orguobabylon.edu.iq this compound, by virtue of its allene functional group, is well-suited to participate in reactions that forge these critical bonds. Allenes are known to be versatile substrates in various transformations, including cycloadditions and transition-metal-catalyzed reactions. mdpi.com

The reactivity of the allene component allows it to engage in reactions such as:

Cycloaddition Reactions: Allenes can act as partners in cycloaddition reactions to form various cyclic and heterocyclic systems, which are common motifs in biologically active molecules. mdpi.com

Conjugate Addition: The allene system can undergo nucleophilic attack, a process that has been utilized in the asymmetric synthesis of complex chiral molecules catalyzed by chiral phosphoric acids. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are effective in mediating reactions involving allenes, such as hydrophosphonylation, which forms new phosphorus-carbon bonds and demonstrates the reactivity of the allene structure. nih.gov

While direct, specific examples of this compound in extensive C-C bond-forming sequences are still emerging in the literature, the known reactivity of allenes and allenylphosphonates points to its significant potential as a precursor for creating complex molecular architectures. beilstein-journals.orgorganic-chemistry.org

A significant application of the this compound scaffold is in the synthesis of precursors for pharmaceutically relevant compounds. A key documented pathway involves the use of propadienylphosphonic dichloride, a direct derivative of the acid. google.com In this process, propargyl alcohol is reacted with phosphorus trichloride (B1173362), which then undergoes a thermal rearrangement to yield propadienylphosphonic dichloride. google.com

This intermediate is then subjected to catalytic hydrogenation and subsequent hydrolysis. This synthetic sequence produces cis-1-propenylphosphonic acid, a compound noted for its utility in the preparation of antibacterial materials. google.com This transformation highlights the role of the propadienylphosphonic structure as a crucial intermediate, providing access to other functionalized phosphonates with potential therapeutic applications. The synthesis of the antibiotic fosfomycin (B1673569), for instance, proceeds through the epoxidation of a similar (Z)-1-propenylphosphonate derivative, underscoring the importance of this class of compounds in medicinal chemistry. taylorfrancis.com

| Starting Material/Precursor | Reagents | Key Intermediate | Final Product | Reported Application of Product |

|---|---|---|---|---|

| Propargyl alcohol | 1. Phosphorus trichloride 2. Heat (rearrangement) | Propadienylphosphonic dichloride | Propadienylphosphonic dichloride | Intermediate for further synthesis google.com |

| Propadienylphosphonic dichloride | 1. Catalytic Hydrogenation 2. Hydrolysis | cis-1-Propenylphosphonic dichloride | cis-1-Propenylphosphonic acid | Useful in preparing antibacterial materials google.com |

Integration of this compound into Novel Material Architectures

The unique chemical structure of this compound presents opportunities for its use as a monomer or functional additive in the design of advanced polymers and composite materials. Although this area of research is still developing, the inherent properties of its functional groups suggest its potential to influence the mechanical, thermal, and electrical characteristics of materials.

The mechanical properties of polymers, such as strength and rigidity, are dictated by their molecular structure, including chain length, intermolecular forces, and cross-linking. uobabylon.edu.iqtaylorfrancis.com The incorporation of functional monomers like this compound into a polymer matrix could enhance these properties through several mechanisms.

The phosphonic acid group can:

Promote Intermolecular Hydrogen Bonding: The P-OH groups can form strong hydrogen bonds between polymer chains, increasing the energy required to deform the material.

Act as a Cross-linking Site: The acid groups can react with other functional groups on adjacent polymer chains to form covalent cross-links, creating a more rigid network structure.

Furthermore, the allene group offers a reactive site for polymerization or for grafting the molecule onto an existing polymer backbone. While specific data on polymers derived from this compound is limited, the principles of polymer science suggest that its integration could lead to materials with improved mechanical performance compared to their non-functionalized counterparts. specificpolymers.comnih.gov

Phosphorus-containing compounds are widely recognized for their ability to impart flame retardancy to polymers, a critical thermal property for many applications. researchgate.net The phosphonic acid moiety in this compound could contribute to fire resistance by promoting char formation upon combustion, which acts as an insulating barrier.

| Property Category | Functional Group | Potential Effect | Underlying Mechanism |

|---|---|---|---|

| Mechanical | Phosphonic Acid | Increased rigidity and strength | Intermolecular hydrogen bonding; potential for cross-linking |

| Thermal | Phosphonic Acid | Enhanced flame retardancy | Promotion of char formation during combustion |

| Electrical | Phosphonic Acid | Modified dielectric properties | Introduction of a highly polar functional group |

| Reactivity/Polymerization | Allene | Monomer incorporation/grafting | Site for addition polymerization or other coupling reactions |

Advanced materials research focuses on creating novel materials with unique or superior properties for specific, often high-technology, applications. stfc.ac.ukunileoben.ac.atroutledge.comextrica.com The bifunctional nature of this compound makes it an intriguing candidate for this field. Polymers and materials synthesized using this molecule could find use in several areas:

Functional Coatings: The phosphonic acid groups can promote strong adhesion to metal surfaces, making polymers containing this unit potentially useful as corrosion-resistant coatings or primers.

Ion-Exchange Membranes: Materials functionalized with acid groups are used in separation technologies. Polymers incorporating this compound could be investigated for applications in fuel cells or water purification.

Smart Materials: The reactivity of the allene group could be used to attach other functional molecules after polymerization, leading to materials that can respond to external stimuli.

The exploration of this compound in materials science is an emerging frontier, with its full potential waiting to be unlocked through further research and development. routledge.comextrica.com

Synthesis and Functional Exploration of Propadienylphosphonic Acid Derivatives

Preparation of Esters, Amides, and Other Functionalized Derivatives

The synthesis of functionalized derivatives of propadienylphosphonic acid, such as esters and amides, typically proceeds through a highly reactive intermediate, propadienylphosphonic dichloride. This key precursor is prepared by the thermal rearrangement of 2-propynylphosphorodichloridite, which is itself formed from the reaction of propargyl alcohol with phosphorus trichloride (B1173362).

Once propadienylphosphonic dichloride is obtained, it serves as a versatile starting point for nucleophilic acyl substitution reactions. This process is analogous to the reactions of carboxylic acid chlorides. tifr.res.in

Ester Synthesis: The reaction of propadienylphosphonic dichloride with an alcohol (R-OH) leads to the formation of the corresponding this compound esters. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. The general method for converting esters to different amide derivatives is also well-established. nih.gov

Amide Synthesis: Similarly, reacting propadienylphosphonic dichloride with a primary or secondary amine (RNH₂ or R₂NH) yields this compound amides. organic-chemistry.org The reaction of acid chlorides with amines is a fundamental method for amide bond formation and is often performed at low temperatures to control the exothermic nature of the reaction. tifr.res.in The use of alkali metal amidoboranes has also been reported as an efficient method for the direct amidation of esters under mild conditions, which could be applicable to propadienylphosphonate esters. nih.gov

The versatility of these synthetic routes allows for the introduction of a wide array of functional groups into the final molecule by selecting different alcohol or amine precursors. This modularity is crucial for creating libraries of compounds for further study. For instance, specialized derivatives such as ferrocene-containing allenylphosphonates have been synthesized via copper-catalyzed coupling reactions. researchgate.net

Table 1: General Synthesis of this compound Derivatives

| Derivative Type | General Reactants | General Product Structure |

|---|---|---|

| Ester | Propadienylphosphonic dichloride + Alcohol (R-OH) | Propadienyl-P(O)(OR)₂ |

| Amide | Propadienylphosphonic dichloride + Amine (RNH₂) | Propadienyl-P(O)(NHR)₂ |

Reactivity Profiles and Transformational Studies of Derived Compounds

The derivatives of this compound are characterized by a rich and varied reactivity, stemming from the cumulative double bonds of the allenic group. beilstein-journals.org This functionality makes them valuable building blocks for complex molecular architectures. beilstein-journals.org

Transformational studies have revealed several key reactivity patterns:

Cyclization Reactions: Allenylphosphonates are excellent precursors for intramolecular cyclization reactions. researchgate.net They can be used to generate a variety of phosphorus-containing heterocyclic and carbocyclic systems, including indenes, indenones, benzofurans, and isochromenes. beilstein-journals.orgresearchgate.net For example, functionalized allenylphosphine oxides, which are closely related to allenylphosphonates, can undergo base-mediated reactions to form phosphinoylindoles or acid-mediated reactions to yield phosphinoylisocoumarins. beilstein-journals.org Furthermore, a cesium fluoride-promoted iodocyclization of trisubstituted allenylphosphonates has been developed to construct highly functionalized oxaphospholene derivatives. researchgate.net

Addition Reactions: The allenic moiety readily undergoes electrophilic addition. The reaction of allenylphosphine oxides with iodine monochloride (ICl) results in cyclic phosphonium (B103445) salts. researchgate.net Thiocyanation and chlorination of allenylphosphonates have also been demonstrated, yielding vinyl (thiocyanato)phosphonates and vicinal dichloro(vinyl) phosphonates, respectively. scilit.com

Cycloadditions: Allenylphosphonates can participate in cycloaddition reactions. A [2+2] cycloaddition product of an allenylphosphonate has been structurally characterized, highlighting their utility in constructing four-membered ring systems. researchgate.net

The reactivity of the phosphonate (B1237965) derivatives themselves follows general chemical principles. Amide derivatives are typically more stable and less reactive toward nucleophiles compared to their ester or acid chloride counterparts due to the increased stabilization of the electrophilic carbonyl-like phosphorus center. rsc.org This differential reactivity can be exploited for selective chemical transformations.

Investigation of Derived Compounds in Medicinal Chemistry as Intermediates

The synthetic versatility and unique reactivity of this compound derivatives make them valuable intermediates in medicinal chemistry. beilstein-journals.org While not typically pharmacologically active themselves, they serve as scaffolds for constructing more complex molecules that are designed to interact with biological targets. beilstein-journals.orgnih.gov

Organophosphonates, in general, have broad applications in medicinal chemistry. beilstein-journals.org The specific utility of the allenylphosphonate framework lies in its ability to be transformed into core structures found in many natural and pharmacologically active products. beilstein-journals.org

Key applications as medicinal chemistry intermediates include:

Synthesis of Heterocyclic Scaffolds: As previously noted, allenylphosphine oxides and related phosphonates are used as intermediates in the synthesis of indoles and isocoumarins. beilstein-journals.org These heterocyclic systems are core structures in a wide range of pharmaceuticals. beilstein-journals.org

Preparation of Bioisosteres: Allene (B1206475) phosphonate chemistry has been applied in the synthesis of phosphonate bioisosteres of tyrosine and tyramine. scilit.com Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This approach is a common strategy in drug design to modify the potency, selectivity, or metabolic profile of a lead compound.

Enzyme Inhibitor Synthesis: Phosphonate derivatives are well-known for their ability to act as inhibitors of various enzymes, particularly metalloproteases. nih.gov Substituted phosphonate derivatives have been designed and synthesized to act as potent inhibitors of neuropeptidases, such as N-acetylated alpha-linked acidic dipeptidase (NAALADase). nih.gov The reactive allenyl group provides a handle to build the complex substitutions necessary for specific enzyme targeting.

The use of this compound derivatives as intermediates allows medicinal chemists to access novel chemical space and develop compounds with tailored pharmacological profiles. beilstein-journals.org

Catalytic Applications of Propadienylphosphonic Acid and Its Structural Analogs

Role as an Acid Catalyst in Organic Transformations

Propadienylphosphonic acid, by virtue of its phosphonic acid group, can function as a Brønsted-Lowry acid, which is a species that donates a proton (H⁺). wikipedia.org This ability is the foundation of its role in acid catalysis for organic chemical reactions. wikipedia.org In this capacity, the acid can activate substrates, typically by protonating an electron-rich site such as a carbonyl oxygen. This protonation increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack and thereby lowering the kinetic barrier for the reaction to proceed. wikipedia.org

While extensive studies on this compound as a standalone catalyst are not widely documented, the acidic nature of related phosphonic acids is known to be sufficient to catalyze certain reactions. For instance, in some multi-step syntheses, phosphonic acids generated as intermediates can catalyze subsequent steps, such as hydrolysis, without the need for an external acid catalyst. This demonstrates the inherent catalytic capability of the phosphonic acid group.

The allenic structure of this compound also introduces the potential for more complex catalytic cycles. Chiral phosphoric acids, which are structural analogs, have been effectively used in the asymmetric hydroamination of allenes. researchgate.netacs.org In these reactions, the acid catalyzes the transformation by protonating the allene (B1206475), which leads to the formation of a reactive π-allylic carbocationic intermediate. researchgate.netacs.org This suggests that this compound could similarly activate allene-containing substrates.

| Reaction Type | Role of Acid Catalyst | Potential Substrates |

|---|---|---|

| Hydrolysis | Protonation of ester or amide group | Esters, Amides |

| Esterification | Protonation of carboxylic acid | Carboxylic acids, Alcohols |

| Aldol Reactions | Protonation of carbonyl group | Aldehydes, Ketones |

| Allene Hydroamination | Protonation of the allene moiety | Allenes, Amines |

Development of Novel Catalytic Systems Based on this compound Scaffolds

The structure of this compound serves as a versatile scaffold for designing advanced, heterogeneous catalytic systems. A key strategy in modern catalysis is the immobilization of homogeneous catalysts onto solid supports to enhance their stability, facilitate separation from the reaction mixture, and enable recycling. mdpi.commdpi.com

The phosphonic acid group of this compound is particularly well-suited for this purpose. It can be anchored onto various supports, such as polymers, silica (B1680970), or magnetic nanoparticles, to create robust and reusable solid acid catalysts. mdpi.comencyclopedia.pubnih.gov For example, a this compound unit could be incorporated into a polymer backbone or grafted onto the surface of silica gel. Such heterogeneous catalysts offer significant advantages in industrial processes by simplifying purification and reducing waste. mdpi.commdpi.com

Furthermore, the dual functionality of the this compound scaffold—the acidic phosphonic acid group and the reactive allenic group—allows for the creation of bifunctional catalysts. The allenic portion can be chemically modified to introduce a second catalytic site, such as a metal-binding ligand or a basic group. These bifunctional catalysts can facilitate cascade reactions where two or more transformations occur in a single pot, enhancing synthetic efficiency. For instance, combining an acid site with a metal catalyst site is a known strategy for the conversion of biomass into valuable chemicals. mdpi.com

| Catalyst System Type | Scaffold Feature Utilized | Key Advantage | Potential Application |

|---|---|---|---|

| Polymer-Supported Catalyst | Phosphonic acid group | Recyclability, Easy Separation | Large-scale esterification |

| Magnetic Nanoparticle Catalyst | Phosphonic acid group | Rapid magnetic separation, Reusability | Green synthesis of heterocycles nih.gov |

| Bifunctional Catalyst | Phosphonic acid and Allene groups | Enables multi-step cascade reactions | Biomass conversion mdpi.com |

| Chiral Brønsted Acid | Modified phosphonic acid on a chiral backbone | Enantioselectivity in product formation | Asymmetric synthesis nih.govbeilstein-journals.org |

Mechanistic Understanding of Catalytic Activity

Understanding the mechanism by which a catalyst functions is crucial for optimizing its performance and designing more effective systems. For acid catalysts like this compound, mechanistic studies focus on elucidating the pathway of proton transfer and the structure of key intermediates and transition states.

In a typical acid-catalyzed reaction, such as the hydrolysis of an ester, the phosphonic acid first protonates the carbonyl oxygen of the ester. This initial step is a fast equilibrium. The resulting protonated species is a much stronger electrophile, which is then attacked by a nucleophile (e.g., water) in the rate-determining step. wikipedia.org Mechanistic investigations of phosphonate (B1237965) hydrolysis have identified different pathways, such as AAc2 (where water is involved and a P-O bond cleaves) or AAl1 (where a C-O bond cleaves without water in the rate-determining step), depending on the substrate and conditions. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for gaining mechanistic insight. nih.gov For the catalysis of allene transformations, DFT calculations have shown that chiral phosphoric acids operate by protonating the allene to form a π-allylic carbocation intermediate, with the phosphate (B84403) anion acting as a chiral counterion that directs the stereochemical outcome. researchgate.netacs.org Similar computational models could be applied to this compound to map the energy profile of a catalyzed reaction, identify the transition state structures, and explain the origins of selectivity. nih.gov The combination of experimental kinetic data with computational analysis provides a comprehensive picture of the catalytic cycle. nih.gov

| Investigative Method | Information Gained | Example Application |

|---|---|---|

| Kinetic Studies | Reaction rates, order of reaction, activation energy | Determining the rate-determining step in ester hydrolysis nih.gov |

| Spectroscopic Analysis (NMR, IR) | Identification of intermediates and products | Observing the formation of protonated species |

| Computational Modeling (DFT) | Energy profiles, transition state structures, electronic effects | Elucidating the origin of enantioselectivity in allene additions nih.gov |

| Isotope Effect Studies | Involvement of specific atoms in the transition state | Confirming proton transfer in the rate-determining step acs.org |

Conclusion and Future Directions in Propadienylphosphonic Acid Research

Synthesis and Mechanistic Studies

The synthesis of propadienylphosphonic acid and its derivatives has been a subject of considerable investigation, primarily due to its role as a precursor to biologically active compounds. One established method involves the thermal rearrangement of propargyl phosphites. For instance, the reaction of propargyl alcohol with phosphorus trichloride (B1173362) can lead to the formation of 2-propynylphosphorodichloridite, which upon thermal rearrangement, yields propadienylphosphonic dichloride. google.com This dichloride can then be hydrolyzed to the free acid. google.com

Another synthetic route utilizes a protected phosphite (B83602) intermediate. Di-t-butyl phosphorochloridite, prepared from t-butyl alcohol and phosphorus trichloride, reacts with propargyl alcohol to form di-t-butyl 2-propynyl phosphite. acs.org This intermediate undergoes a thermal rearrangement to produce di-t-butyl propadienylphosphonate. acs.org Similarly, propargyl alcohol can be reacted with 2-halo-4-oxo-1,3-dioxa-2-phosphanaphthalene, which after rearrangement and hydrolysis, also affords this compound. google.com

Mechanistic studies, often supported by computational chemistry, are crucial for optimizing these synthetic protocols. For example, investigations into the formation of related dronic acids have highlighted the role of reagents and intermediates, such as the formation of (HO)₂P-O-PCl₂ when phosphorous acid is used in conjunction with phosphorus trichloride. mdpi.com Such mechanistic insights are vital for improving reaction yields and purity. Future research in this area will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic methods. Exploring novel catalysts and reaction conditions could lead to more direct and atom-economical routes to this compound and its derivatives.

Advanced Spectroscopic and Computational Characterization

A thorough understanding of the structural and electronic properties of this compound is essential for its application. Advanced spectroscopic techniques are indispensable for this purpose. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used to confirm the structure of newly synthesized derivatives. beilstein-journals.org Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the molecular and crystal vibrational modes. americanpharmaceuticalreview.com These techniques are sensitive to the unique allenic and phosphonic acid functional groups within the molecule.

Computational studies offer a powerful complementary tool to experimental spectroscopy. Quantum-chemical calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which aids in the interpretation of experimental data. shu.bgrsc.org Furthermore, computational modeling can elucidate the conformational preferences and electronic structure of this compound, providing insights into its reactivity and intermolecular interactions.

Future directions in this area will likely involve the application of more sophisticated spectroscopic methods, such as solid-state NMR (SSNMR) and advanced mass spectrometry techniques, to gain a more detailed picture of the solid-state structure and fragmentation pathways. americanpharmaceuticalreview.com Combining experimental data with high-level computational modeling will continue to be a key strategy for a comprehensive characterization of this compound and its reaction intermediates.

Innovations in Organic Synthesis and Materials Science Applications

This compound and its esters are versatile building blocks in organic synthesis. Their unique structure, featuring a reactive allene (B1206475) and a phosphonate (B1237965) group, allows for a variety of chemical transformations. One of the most significant applications is in the synthesis of the antibiotic fosfomycin (B1673569). acs.org The synthesis involves the selective hydrogenation of a propadienylphosphonate ester to a cis-propenylphosphonate, which is a key intermediate for the epoxidation step to form fosfomycin. acs.org

The reactivity of the allenic system in propadienylphosphonates makes them attractive for cycloaddition reactions and as precursors to other functionalized organophosphorus compounds. Diethyl 1,2-propadien-1-ylphosphonate, for example, is a known intermediate in organic synthesis. cymitquimica.com

In the realm of materials science, the incorporation of phosphonic acid groups is a well-established strategy for modifying the surface properties of materials and for the synthesis of novel organic-inorganic hybrid materials. While specific applications of this compound in materials science are not yet widely reported, its structure suggests potential uses. The phosphonic acid moiety can act as a robust anchor to metal oxide surfaces, while the allenic group could be utilized for further polymerization or surface modification reactions.

Future research will likely explore the untapped potential of this compound in the design of new functional materials, such as polymers, coatings, and nanomaterials with tailored properties. Innovations in organic synthesis will focus on expanding the repertoire of reactions involving propadienylphosphonates to create complex molecular architectures.

Emerging Interdisciplinary Research Avenues

The unique chemical properties of this compound position it at the intersection of several scientific disciplines, opening up new avenues for interdisciplinary research. In medicinal chemistry, beyond its role as a fosfomycin precursor, the exploration of other biologically active molecules derived from this compound is a promising area. The development of novel phosphonated nucleoside analogues, for instance, could lead to new antiviral or anticancer agents. nsc.ru

The interface between organic synthesis and computational chemistry will continue to be a fertile ground for research. researchgate.netkpfu.ru Mechanistic studies combining experimental and theoretical approaches will be crucial for understanding and controlling the reactivity of this fascinating molecule. mdpi.com Furthermore, the potential application of this compound in the development of new catalysts or ligands for asymmetric synthesis is an area ripe for exploration.

The convergence of materials science and biology could also lead to exciting new applications. For example, surfaces modified with this compound derivatives could be designed to control cell adhesion or to act as biosensors. The exploration of these and other interdisciplinary research avenues will undoubtedly unlock the full potential of this compound in the years to come.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Propadienylphosphonic acid, and how do reaction conditions influence yield and purity?

- Methodology : Utilize retrosynthetic analysis (e.g., AI-powered synthesis planning tools) to identify feasible precursors and intermediates. Test conditions such as solvent polarity (e.g., aqueous vs. anhydrous), temperature (e.g., 25°C vs. 60°C), and catalysts (e.g., palladium complexes). Validate purity via HPLC (>95% threshold) and characterize intermediates using P NMR to track phosphonate group stability .

- Data Interpretation : Compare yields across trials using ANOVA to identify statistically significant variables. For example, elevated temperatures may increase reaction rates but degrade acid-sensitive intermediates.

Q. How can researchers verify the structural integrity of this compound in solution under varying pH conditions?

- Methodology : Conduct stability studies using UV-Vis spectroscopy and H/P NMR at pH 2–12. Monitor degradation products (e.g., hydrolysis to phosphoric acid derivatives) over 24–72 hours. Cross-reference with computational models (e.g., density functional theory) to predict bond dissociation energies .

- Contradiction Analysis : If experimental data conflicts with computational predictions (e.g., unexpected stability at high pH), re-evaluate solvent effects or consider alternative degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.